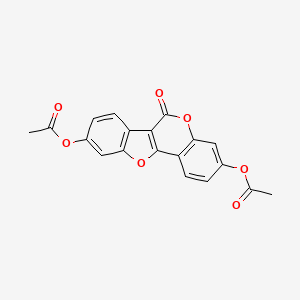

Coumestrol diacetate

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of coumestrol diacetate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary IUPAC designation for this compound is 6H-Benzofuro[3,2-c]benzopyran-6-one,3,9-bis(acetyloxy)-, which accurately describes the core benzofurobenzopyran skeleton with two acetyloxy substituents at positions 3 and 9. This nomenclature reflects the systematic approach to naming polycyclic aromatic compounds with ester functionalities.

Alternative systematic names for this compound include 3,9-Diacetoxy-6H-benzofuro[3,2-c]benzopyran-6-one and 7,12-Diacetoxycoumestane, with the latter designation emphasizing the coumestan structural framework. The compound is officially registered under Chemical Abstracts Service number 35826-57-4, providing a unique identifier for database searches and regulatory documentation. Additional nomenclature variations include 3,9-bis(acetyloxy)-benzofuro[3,2-c]chromen-6-one and O,O'-Diacetylcoumestrol, which highlight different aspects of the molecular structure.

The systematic naming convention also recognizes the compound through various database-specific identifiers, including NSC-70641 in the National Cancer Institute database and UNII-X24J95M1PC in the United States Adopted Names registry. These multiple nomenclature systems ensure comprehensive identification across different scientific and regulatory contexts, facilitating accurate communication and literature searches related to this specific acetylated derivative.

Properties

CAS No. |

35826-57-4 |

|---|---|

Molecular Formula |

C19H12O7 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

(3-acetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-9-yl) acetate |

InChI |

InChI=1S/C19H12O7/c1-9(20)23-11-3-5-13-15(7-11)25-18-14-6-4-12(24-10(2)21)8-16(14)26-19(22)17(13)18/h3-8H,1-2H3 |

InChI Key |

AHOLUZZXIVWXQQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC(=O)C)OC3=O |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC(=O)C)OC3=O |

Other CAS No. |

35826-57-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Estrogenic Activity

Mechanism of Action

Coumestrol diacetate exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), thereby influencing various biological processes. Research indicates that coumestrol and its derivatives can act as selective estrogen receptor modulators (SERMs), which can mimic or block estrogen's effects in different tissues . This property makes this compound a candidate for therapeutic applications in hormone-related conditions.

Case Studies

- A study demonstrated that this compound effectively activates human PXR (Pregnane X Receptor) but does not antagonize its activation by rifampicin, suggesting a nuanced role in drug metabolism and interactions .

- In animal models, this compound has been shown to influence reproductive behaviors and physiological responses similar to those induced by natural estrogens .

Pharmacological Applications

Potential Therapeutics

Due to its SERM properties, this compound is being investigated for its potential in treating hormone-dependent cancers, such as breast cancer. The compound's ability to selectively modulate estrogen receptor activity may offer advantages over traditional therapies that do not discriminate between receptor subtypes .

Research Findings

- This compound has been noted for its ability to inhibit autoantibody production in autoimmune conditions, indicating a possible role in immunomodulation .

- Its effects on metabolic pathways have been explored, with findings suggesting that it may influence lipid metabolism and glucose homeostasis .

Agricultural Applications

Animal Health

In agricultural settings, this compound is recognized for its impact on livestock health. The compound has been linked to reproductive performance in animals fed diets rich in clover and alfalfa, which naturally contain coumestans .

Case Studies

- Research has shown that feeding alfalfa containing coumestrol can enhance growth rates and improve meat quality in sheep, highlighting the compound's potential benefits in livestock production .

- Additionally, the compound's estrogenic effects have raised concerns regarding reproductive issues in livestock exposed to high levels of dietary phytoestrogens .

Comparative Analysis of Coumestrol Derivatives

The following table summarizes the comparative effects of this compound with other related compounds:

| Compound | Estrogenic Activity | PXR Modulation | Therapeutic Potential |

|---|---|---|---|

| Coumestrol | High | Antagonist | Breast cancer treatment |

| This compound | Moderate | Agonist | Hormonal therapies |

| Coumestrol Dimethyl Ether | Low | Neutral | Limited |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| Coumestrol diacetate | C₁₉H₁₂O₇ | 352.07 | Acetate (x2) | Low water solubility |

| Coumestrol | C₁₅H₈O₅ | 268.03 | Hydroxyl (x2) | Moderate in polar solvents |

| Psoralidin | C₂₀H₁₆O₅ | 336.10 | Prenyl, hydroxyl | Lipophilic |

| 4-Methoxycoumestrol | C₁₆H₁₀O₆ | 298.05 | Methoxy, hydroxyl | Moderate |

| Glyceollin I | C₂₀H₁₈O₆ | 354.11 | Isoflavonoid skeleton | Lipophilic |

Key Observations :

- Psoralidin and glyceollins, though structurally distinct, share roles as phytoalexins in plant-microbe interactions .

Coumestrol :

- Plant Defense : Accumulates in soybean roots during water stress (117-fold increase) and nematode resistance in Lima beans (Phaseolus lunatus) .

- Antiviral : Inhibits HSV-1 replication (IC₅₀: ~3.3 µM) by interfering with viral attachment and penetration .

- Anticancer : Induces apoptosis in colorectal cancer cells via ferroptosis pathway activation .

This compound :

- No direct studies on its bioactivity are available. However, acetylation in similar compounds (e.g., genistein diacetate) often requires enzymatic deacetylation in vivo to exert effects, suggesting this compound may act as a prodrug .

Psoralidin :

- Exhibits nematocidal activity in Lima beans, with post-infection concentrations 7–32 times above in vitro IC₅₀ values (10–15 µg/ml) .

Glyceollins :

- Biosynthesized from daidzein via CYP93A1 and IFR2 enzymes; critical in soybean resistance to fungal pathogens .

Metabolic Pathways

- Coumestrol Biosynthesis : Derived from daidzein via oxidative coupling, with key enzymes including CYP93A1 and IFR2 .

- Diacetylation : Likely occurs via acetyltransferases, as seen in other plant secondary metabolites. This modification may protect coumestrol from degradation or modulate its activity .

Preparation Methods

Key Steps and Reagents

-

Reactants :

-

Procedure :

-

Yield and Purity :

Table 1: Reaction Conditions and Analytical Data

| Parameter | Value |

|---|---|

| Coumestrol:Acetic Anhydride:NaAc | 3:90:10 (w/w) |

| Reaction Temperature | Boiling point (reflux) |

| Yield | Theoretical |

| Melting Point | 234–235°C |

| Elemental Analysis (C) | 64.75% (calculated); 64.7% (found) |

| Elemental Analysis (H) | 3.44% (calculated); 3.51% (found) |

Alternative Acylating Agents

The method’s versatility allows substitution of acetic anhydride with other acylating agents to produce diverse coumestrol esters. For diacetate synthesis, acetic anhydride remains optimal, but alternative reagents include:

Reagent Options

These reagents require stoichiometric excess to ensure complete esterification of both hydroxyl groups. Solvent systems like benzene, toluene, or dioxane may enhance reaction efficiency when acylating agents act as solvents.

Physical and Chemical Properties

This compound exhibits distinct properties that differentiate it from coumestrol:

Key Characteristics

Analytical Validation

The diacetate’s structure and purity are confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

Chromatographic Separation

-

Rf Values :

Reaction Optimization

Critical factors influencing yield and purity include:

Promoters and Solvents

Q & A

Q. What ethical considerations apply to studies involving this compound in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments. Obtain approval from institutional animal care committees (IACUC). Justify sample sizes using power analysis and minimize suffering via humane endpoints (e.g., tumor volume limits). Disclose conflicts of interest, particularly if sourcing this compound from commercial vendors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.